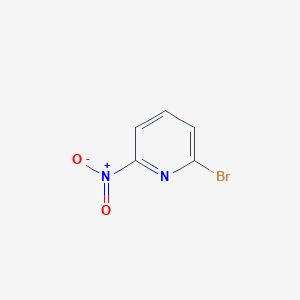

2-Bromo-6-nitropyridine

Description

Contextualization within Halogenated Nitropyridine Chemistry

Halogenated nitropyridines are a class of heterocyclic compounds that serve as fundamental building blocks in organic chemistry. The pyridine (B92270) ring, being electron-deficient, is further deactivated by the presence of a strongly electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions. ntnu.no The halogen atom acts as a good leaving group, and its reactivity is influenced by its position on the ring relative to the nitro group and by its intrinsic nature (I > Br > Cl > F).

The introduction of a nitro group into the pyridine ring significantly enhances its susceptibility to functionalization. nih.gov For instance, the electron-withdrawing nitro group makes the sulfo group in 5-nitropyridine-2-sulfonic acid more susceptible to nucleophilic substitutions. ntnu.no In many nitropyridines, the nitro group itself can be displaced by strong nucleophiles, a less common but valuable reaction pathway. nih.govmdpi.com The reactivity of these compounds is also pivotal in metal-catalyzed cross-coupling reactions, where the carbon-halogen bond is activated by a metal catalyst, typically palladium, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov The specific positioning of the halogen and nitro groups on the pyridine core dictates the regioselectivity of these reactions, allowing chemists to precisely construct complex molecular architectures. mdpi.com

Significance as a Versatile Synthetic Intermediate and Privileged Scaffold

2-Bromo-6-nitropyridine is a prime example of a versatile synthetic intermediate, largely due to the distinct reactivity of its two functional groups. The bromine atom at the C2 position is susceptible to displacement through various cross-coupling reactions, while the nitro group at the C6 position can be reduced to an amino group, which can then undergo further transformations. smolecule.comsmolecule.com This dual reactivity allows for sequential and selective functionalization, making it a powerful tool for molecular construction.

Its utility is prominently displayed in palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Buchwald-Hartwig reactions. rsc.orgnih.govmdpi.com In these processes, the carbon-bromine bond is selectively activated by a palladium catalyst, enabling the formation of new bonds with a wide range of partners. For example, the Suzuki coupling allows for the creation of C-C bonds with boronic acids, while the Buchwald-Hartwig amination forms C-N bonds with amines. nih.govmdpi.com The reactivity of bromonitropyridines in such reactions has been systematically studied, providing a quantitative basis for predicting reaction outcomes. rsc.orgresearchgate.net

The structure of this compound serves as a "privileged scaffold," a molecular framework that is recurrent in the synthesis of various biologically active compounds. mdpi.comatlanchimpharma.com Its derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comchemimpex.com For instance, derivatives like 2-Amino-6-bromo-3-nitropyridine are used to synthesize potential anti-cancer agents and other therapeutic compounds. chemimpex.comchemimpex.com The ability to modify the structure at multiple points allows for the creation of diverse libraries of compounds for drug discovery and for the development of advanced materials, such as specialized polymers and dyes, by leveraging its unique electronic properties. smolecule.comchemimpex.com

Table 2: Key Synthetic Reactions of this compound and Related Halogenated Nitropyridines

| Reaction Type | Description | Application Example |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The bromine atom or other leaving groups are displaced by nucleophiles (e.g., amines, thiols, alkoxides). This is facilitated by the electron-withdrawing nitro group. ntnu.nosmolecule.comsmolecule.com | Synthesis of 2,6-diaminopyridine (B39239) derivatives by reacting 2,6-dibromopyridine (B144722) with amines under pressure. georgiasouthern.edu |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between the bromopyridine and a boronic acid to form a C-C bond. rsc.orgmdpi.com | Used in the synthesis of 7-aryl-6-azaindole-1-benzenesulfonamides. atlanchimpharma.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction to form a C-N bond between the bromopyridine and an amine. nih.govmdpi.com | Synthesis of N3-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.gov |

| Sonogashira Coupling | A palladium/copper-catalyzed reaction between the bromopyridine and a terminal alkyne to form a C-C bond. mdpi.com | Synthesis of 5-nitro-7-azaindole from 2-amino-3-iodo-5-nitropyridine. mdpi.com |

| Nitro Group Reduction | The nitro group is commonly reduced to an amine using reagents like ammonium (B1175870) formate (B1220265) with Pd/C, opening pathways for further functionalization like acylation or alkylation. mdpi.com | A key step in the synthesis of DNA-dependent protein kinase inhibitor AZD7648, starting from 2-amino-4-methyl-5-nitropyridine. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULQLOHNPMMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362854 | |

| Record name | 2-bromo-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-78-1 | |

| Record name | 2-bromo-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 Nitropyridine and Its Precursors

Novel and Sustainable Synthetic Protocols

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient reactions. These "green chemistry" principles are being applied to the synthesis of heterocyclic compounds like pyridine (B92270) derivatives.

Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency nih.govijarsct.co.in. Key strategies applicable to pyridine synthesis include microwave-assisted synthesis, the use of greener solvents (like water or ionic liquids), and the development of catalytic reactions to replace stoichiometric reagents researchgate.net.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and higher product purity nih.govyoutube.com. The uniform and rapid heating provided by microwaves can accelerate reactions that are sluggish under conventional heating youtube.com. The synthesis of nitropyridine derivatives and the formation of C-N bonds on the pyridine ring have been successfully achieved using microwave irradiation, suggesting its applicability for the synthesis of 2-bromo-6-nitropyridine and its analogues mdpi.comepa.gov. For example, microwave-assisted nucleophilic aromatic substitution reactions on halopyridines have been shown to complete in minutes rather than hours youtube.com. The use of solvent-free conditions or benign solvents like water under microwave irradiation further enhances the green credentials of a synthetic protocol nih.gov.

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring selectivity. This is particularly important in the synthesis of polysubstituted pyridines where multiple reactive sites exist.

A prime example of optimization involves the selective functionalization of 2,6-dibromopyridine (B144722), a common precursor for 2-bromo-6-substituted pyridines. Achieving selective mono-substitution requires careful selection of catalysts, ligands, bases, and solvents. A copper-catalyzed method has been developed for the selective preparation of 2-bromo-6-substituent pyridines. This protocol involves reacting 2,6-dibromopyridine with an amine in the presence of a copper catalyst and a specific ligand under controlled temperature, which selectively functionalizes one bromine position while leaving the other intact for further modification google.com. This catalytic approach avoids the use of strong, non-catalytic bases and provides high selectivity for the mono-substituted product.

The table below summarizes optimized conditions for the copper-catalyzed selective mono-amination of 2,6-dibromopyridine, a key step in producing precursors for functionalized analogues.

| Component | Optimized Selection | Purpose |

| Catalyst | Copper(I) salts (e.g., CuI) | Catalyzes the C-N bond formation. |

| Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) | Stabilizes the copper catalyst and facilitates the reaction. |

| Base | Cesium carbonate (Cs₂CO₃) | Acts as the base to facilitate the coupling reaction. |

| Solvent | Dimethyl sulfoxide (DMSO) | Aprotic polar solvent suitable for the reaction. |

| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed efficiently. |

| Data derived from a patented method for selective synthesis of 2-bromo-6-substituent pyridine. google.com |

Chemo- and Regioselective Synthesis of Functionalized Analogues

The synthesis of functionalized analogues of this compound often relies on the chemo- and regioselective reactions of a common precursor, 2,6-dibromopyridine. The ability to selectively substitute one of the two bromine atoms is a powerful strategy for building molecular complexity.

The differential reactivity of the two C-Br bonds allows for selective mono-functionalization, typically through metal-catalyzed cross-coupling reactions. Both palladium and copper catalysts have been effectively used for the selective amination of 2,6-dibromopyridine georgiasouthern.edu. For instance, reacting 2,6-dibromopyridine with one equivalent of an amine under catalytic conditions can yield the 2-amino-6-bromopyridine derivative, leaving the second bromine available for subsequent transformations.

A study by Carter et al. detailed the synthesis of various 2-bromo-6-alkylaminopyridine compounds from 2,6-dibromopyridine using a pressure tube method adapted from microwave reactions. This method achieved selective mono-amination with moderate to good yields, demonstrating a practical approach to these valuable intermediates georgiasouthern.edu.

The table below presents findings from the synthesis of 2-bromo-6-alkylaminopyridines.

| Starting Material | Amine | Product | Yield |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | 52.4% |

| Data from the synthesis of 2-Bromo-6-Alkylaminopyridines for ligand development. georgiasouthern.edu |

This regioselective approach is not limited to amination and can be extended to other cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of functional groups at the 6-position, creating a library of 2-bromo-6-substituted pyridine analogues that can be further elaborated, for example, by nitration or substitution of the remaining bromine.

Industrial-Scale Preparative Methods and Process Intensification

The industrial production of this compound is contingent on efficient, scalable, and safe manufacturing processes. Key considerations for large-scale synthesis include the availability and cost of starting materials, the number of synthetic steps, reaction yields, and the management of hazardous reagents and exothermic reactions. Process intensification strategies are increasingly being implemented to address these challenges, particularly for nitration reactions, which are notoriously hazardous.

Precursor Synthesis on an Industrial Scale

The synthesis of this compound on a large scale relies on the efficient production of its key precursors. Two primary synthetic routes are considered: the nitration of 2-bromopyridine or the bromination of a pre-nitrated pyridine derivative. Therefore, the industrial preparation of 2-bromopyridine and its own precursor, 2,6-dibromopyridine, are critical.

2,6-Dibromopyridine

A common industrial method for synthesizing 2,6-dibromopyridine involves a halogen exchange reaction starting from the more accessible 2,6-dichloropyridine. The process typically involves refluxing 2,6-dichloropyridine with a bromide source, such as hydrobromic acid or a mixture of sodium bromide and an acid. This method is advantageous due to the relatively low cost of the starting materials.

A representative industrial process involves reacting 2,6-dichloropyridine with an aqueous solution of hydrobromic acid at elevated temperatures (80-150°C) for an extended period. guidechem.com Another approach involves passing hydrogen bromide gas through a solution of 2,6-dichloropyridine in water at a similar temperature range. google.com These methods can achieve high yields, making them suitable for large-scale production. google.com

2-Amino-6-bromopyridine

This precursor can be synthesized from 2,6-dibromopyridine via a nucleophilic aromatic substitution reaction with ammonia. On an industrial scale, this reaction is typically carried out in a high-pressure autoclave due to the volatility of ammonia. 2,6-dibromopyridine is heated with concentrated aqueous ammonia to temperatures around 190°C. chemicalbook.com Despite the harsh conditions, this method provides a high yield of the desired product, making it a viable industrial route. chemicalbook.com

2-Bromopyridine

The industrial synthesis of 2-bromopyridine often utilizes a modified Sandmeyer-type reaction, known as the Craig method, starting from 2-aminopyridine. google.comorgsyn.org This process involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by the decomposition of the resulting diazonium salt. A significant industrial improvement to this process involves the partial replacement of expensive hydrobromic acid with sulfuric acid, which reduces costs without introducing undesirable chloride impurities. google.com

The reaction is performed at low temperatures (-10°C to 0°C) and involves the formation of a perbromide intermediate. google.comorgsyn.org Careful control of temperature during the addition of sodium nitrite (B80452) is crucial for safety and yield. The final product is typically isolated by steam distillation.

| Compound | Starting Material(s) | Key Reagents | Typical Conditions | Reported Yield | Citation(s) |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | 2,6-Dichloropyridine | Hydrobromic acid (40%) or HBr gas | Reflux at 80-150°C for 24h | 66-80% | guidechem.comgoogle.com |

| 2-Amino-6-bromopyridine | 2,6-Dibromopyridine | Concentrated Ammonia | Steel autoclave, 190°C, ~25 bar, 6h | 88.9% | chemicalbook.com |

| 2-Bromopyridine | 2-Aminopyridine | HBr, H₂SO₄, Br₂, NaNO₂ | Diazotization at -10°C to 0°C | 86-92% | google.comorgsyn.org |

Industrial Nitration of 2-Bromopyridine

The direct nitration of 2-bromopyridine is the most straightforward industrial route to this compound. However, the electrophilic nitration of the pyridine ring is challenging because the ring nitrogen deactivates it towards electrophilic attack. Consequently, harsh reaction conditions are required, which poses significant safety and control challenges on an industrial scale. youtube.com

The standard industrial nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). The reaction requires elevated temperatures (e.g., 110°C) to achieve a reasonable conversion rate. youtube.com The primary challenges in scaling up this batch process are:

Strong Exothermicity: Nitration reactions release a large amount of heat, creating a risk of thermal runaway if not managed effectively. ewadirect.com

Hazardous Materials: The use of concentrated and fuming acids necessitates corrosion-resistant reactors and robust safety protocols. nih.gov

Byproduct Formation: High temperatures and strong acids can lead to the formation of undesired isomers and degradation products. youtube.com

Process Intensification using Continuous Flow Technology

To mitigate the hazards and inefficiencies of traditional batch nitration, process intensification strategies, particularly continuous flow chemistry, have been developed. nih.govbeilstein-journals.org Continuous flow reactors, such as microreactors or tubular reactors, offer significant advantages for hazardous reactions like nitration. ewadirect.comresearchgate.net

Key Advantages of Continuous Flow Nitration:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk associated with thermal runaway. nih.gov

Superior Heat Transfer: A high surface-area-to-volume ratio allows for rapid and efficient heat removal, enabling precise temperature control of highly exothermic reactions. ewadirect.com

Improved Yield and Selectivity: Precise control over reaction parameters, such as temperature, pressure, and residence time (typically on the order of seconds to minutes), allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. beilstein-journals.orgbeilstein-journals.org

Scalability: Production capacity can be increased by operating the system for longer durations or by "scaling out" (running multiple reactors in parallel), which is often safer and more straightforward than scaling up a large batch reactor. researchgate.net

For the synthesis of this compound, a continuous flow process would involve pumping a solution of 2-bromopyridine (often in the excess sulfuric acid) and the nitrating mixture through separate inlets into a mixing zone and then into a temperature-controlled reactor coil. The short residence time and excellent temperature control would allow the reaction to be conducted safely at higher temperatures than in a batch reactor, potentially increasing throughput and efficiency. This approach has been successfully applied to the nitration of pyridine N-oxide, demonstrating its feasibility for related heterocyclic compounds. researchgate.netbeilstein-journals.org

| Parameter | Conventional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Large reactor volume poses a significant risk of thermal runaway. | Small internal volume minimizes risk; inherent safety is high. nih.gov |

| Heat Transfer | Limited by low surface-area-to-volume ratio; difficult to control exotherms. | Excellent heat transfer due to high surface-area-to-volume ratio. ewadirect.com |

| Temperature Control | Slow response, potential for local hot spots. | Precise and rapid temperature control. beilstein-journals.org |

| Mixing | Dependent on stirrer efficiency; can be non-uniform. | Rapid and efficient mixing, often diffusion-based. |

| Reaction Time | Hours (including slow reagent addition). | Seconds to minutes. beilstein-journals.org |

| Scalability | Difficult and hazardous; requires significant re-engineering. | Straightforward via continuous operation or parallelization ("scaling-out"). researchgate.net |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Nitropyridine Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2-bromo-6-nitropyridine. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen atom activates the ring towards attack by nucleophiles.

Reactivity and Selectivity at the Bromine Position

The bromine atom at the C-2 position is a primary site for nucleophilic attack. The electron-withdrawing nitro group at the C-6 position, along with the ring nitrogen, significantly enhances the electrophilicity of the carbon atom bonded to the bromine. This makes the bromine a good leaving group, readily displaced by a variety of nucleophiles. cymitquimica.com

In SNAr reactions, the attack of a nucleophile at the C-2 position leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which stabilizes the intermediate and facilitates the substitution. stackexchange.com The reactivity at the 2-position is generally favored in pyridines bearing electron-withdrawing groups. stackexchange.com

Reactivity and Selectivity at the Nitro Position

While the bromine is the more common site for substitution, the nitro group can also be displaced under certain conditions, although this is less frequent. The displacement of a nitro group in SNAr reactions is possible, particularly with strong nucleophiles or under specific reaction conditions that favor its departure. However, in the case of this compound, the substitution of bromine is kinetically and thermodynamically favored due to the better leaving group ability of bromide compared to the nitrite (B80452) anion.

Influence of Reaction Conditions on SNAr Pathways

The outcome of SNAr reactions on this compound is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, the base, and the temperature.

Nucleophile: Stronger nucleophiles will generally react faster. The type of nucleophile (e.g., amines, alkoxides, thiols) will determine the resulting product.

Solvent: Polar aprotic solvents like DMF and DMSO are often used to enhance the nucleophilicity of the attacking species and to stabilize the charged Meisenheimer intermediate. In some cases, aqueous conditions with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) have been shown to be effective and environmentally benign. d-nb.info

Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. The choice of base can influence the reaction rate and selectivity. For instance, weak bases like K₂CO₃ may lead to slower reactions compared to stronger bases like KOtBu. libretexts.org

Temperature: Higher temperatures generally increase the reaction rate but can sometimes lead to side reactions or decreased selectivity.

Table 1: Influence of Reaction Conditions on SNAr Reactions

| Parameter | Effect on Reactivity and Selectivity | Example |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | Amines and alkoxides are common nucleophiles. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing charged intermediates. | Reactions in DMSO often proceed faster than in less polar solvents. |

| Base | Increases nucleophilicity of the attacking species. Choice of base can affect reaction rate. libretexts.org | KOtBu is a stronger base than K₂CO₃ and can lead to faster reactions. libretexts.org |

| Temperature | Higher temperatures generally increase reaction rates. | Heating may be required for less reactive nucleophiles. |

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are widely employed to functionalize this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is used to synthesize various biaryl compounds. vulcanchem.com The nitro group in the starting material increases its reactivity in such coupling reactions.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce 2-alkynyl-6-nitropyridines. vulcanchem.comlookchem.commedchemexpress.com These products can be valuable intermediates in the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to yield 2-amino-6-nitropyridine derivatives. vulcanchem.comnih.gov This reaction is often favored for its broad substrate scope and functional group tolerance. libretexts.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | Biaryl compounds |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper co-catalyst | Alkynylpyridines |

| Buchwald-Hartwig | Amine | Palladium catalyst + Ligand + Base | Aminopyridines |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an alternative to palladium-based methods for forming carbon-heteroatom bonds. For instance, copper catalysts can be used to couple this compound with various nucleophiles. acs.org Copper-catalyzed amination reactions have been successfully applied to similar pyridine systems, demonstrating the utility of copper in forming C-N bonds. semanticscholar.orgrsc.org

Scope and Limitations with Various Coupling Partners

The presence of both a bromo and a nitro group on the pyridine ring makes this compound a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group activates the C-Br bond towards oxidative addition to a low-valent metal catalyst, typically palladium.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling an organohalide with an organoboron compound. This compound readily participates in Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. mdpi.comgre.ac.uk The reaction conditions are generally mild, often employing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water. mdpi.com The scope extends to electronically diverse boronic acids, although sterically hindered partners may lead to lower yields. A key advantage is the commercial availability and environmental compatibility of many boronic acids. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is effective for the amination of 2-bromopyridines. researchgate.net For this compound, the reaction allows for the introduction of a wide range of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. libretexts.orgorganic-chemistry.org Common catalysts include Pd(OAc)₂ or Pd₂(dba)₃, paired with bulky, electron-rich phosphine ligands like XPhos or BrettPhos. libretexts.orgpurdue.edu Strong bases such as sodium tert-butoxide are typically required. researchgate.net A limitation can be the incompatibility of certain functional groups with the strong base; for instance, nitro groups can sometimes be problematic with bases like KOtBu. libretexts.org

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org this compound can be coupled with various terminal alkynes under Sonogashira conditions to yield 2-alkynyl-6-nitropyridines. The reaction is valued for its reliability and tolerance of numerous functional groups. wikipedia.org The reactivity of the halide is a key factor, with the C-Br bond in this compound being sufficiently reactive. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. orgsyn.orgikm.org.my It is known for its tolerance of a wide array of functional groups, and the organostannanes are often stable to air and moisture. ikm.org.myu-tokyo.ac.jp this compound can be effectively coupled with various organostannanes. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. u-tokyo.ac.jp Advances in catalysis have led to the development of tin-catalytic systems to mitigate these issues. msu.edu

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. researchgate.net While less commonly reported specifically for this compound compared to other coupling reactions, the principles of Heck coupling are applicable. The electron-deficient nature of the pyridine ring in this compound would favor the reaction.

Negishi Coupling: In this reaction, an organohalide is coupled with an organozinc compound, catalyzed by nickel or palladium. organic-chemistry.org This method is known for the high reactivity of the organozinc reagents. A modified Negishi cross-coupling has been shown to be efficient for the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org

Interactive Data Table: Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Features & Limitations |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, K₂CO₃ | Mild conditions, readily available reagents. mdpi.com Steric hindrance can reduce yields. |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂, XPhos, NaOtBu | Broad amine scope. researchgate.net Strong base may have functional group incompatibility. libretexts.org |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Amine Base | Reliable for C(sp)-C(sp²) bond formation. organic-chemistry.orgwikipedia.org Copper can be problematic. |

| Stille | Organostannanes | Pd(PPh₃)₄ | High functional group tolerance. orgsyn.orgikm.org.my Toxicity and removal of tin byproducts are major concerns. u-tokyo.ac.jp |

| Heck | Alkenes | Pd(OAc)₂, PPh₃ | Forms C-C bonds with alkenes. researchgate.net |

| Negishi | Organozinc Reagents | Pd(PPh₃)₄ or Ni catalyst | High reactivity of organozinc partner. organic-chemistry.org Reagents are often moisture sensitive. |

Reduction and Oxidation Reactions of the Nitro and Pyridine Moieties

The nitro group and the pyridine ring of this compound are susceptible to various reduction and oxidation reactions, which are crucial for further functionalization.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to form 2-bromo-6-aminopyridine. This transformation is commonly achieved using various reducing agents. Catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method. Other common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The choice of reagent can be critical to avoid undesired side reactions, such as the reduction of the pyridine ring or the C-Br bond.

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, this compound N-oxide. This is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the reactivity of the pyridine ring, for example, by making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under more forcing conditions than the reduction of the nitro group. This typically requires high-pressure hydrogenation with catalysts like rhodium on alumina (B75360) or platinum oxide. The presence of the bromo and nitro substituents can influence the feasibility and outcome of this reaction.

Data Table: Reduction and Oxidation Reactions

| Moiety | Reaction Type | Reagents (Typical) | Product |

| Nitro Group | Reduction | H₂/Pd/C; SnCl₂/HCl; Fe/CH₃COOH | 2-Bromo-6-aminopyridine |

| Pyridine Nitrogen | Oxidation | m-CPBA | This compound N-oxide |

| Pyridine Ring | Reduction | High-pressure H₂, Rh/Al₂O₃ | 2-Bromo-6-nitropiperidine |

Functionalization via C-H Activation Strategies

Direct C-H activation is a powerful tool for the functionalization of heteroaromatic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the electron-deficient nature of the pyridine ring influences the reactivity of its C-H bonds.

Research in this area for this specific molecule is emerging. The C-H bonds at positions 3, 4, and 5 of the pyridine ring are potential sites for functionalization. The regioselectivity of C-H activation is directed by the electronic properties of the ring and any directing groups employed. Palladium-catalyzed C-H arylation, for example, could potentially be used to introduce aryl groups at these positions. The challenge lies in achieving high regioselectivity and overcoming the inherent lower reactivity of C-H bonds compared to the C-Br bond.

Ring Modification and Rearrangement Reactions

Reactions that modify the pyridine ring of this compound are less common but represent an area for synthetic exploration.

Nucleophilic Ring Opening: Highly electron-deficient pyridine rings can be susceptible to ring-opening by strong nucleophiles. The presence of the nitro group significantly lowers the electron density of the pyridine ring in this compound, potentially making it a candidate for such reactions under specific conditions.

Rearrangement Reactions: Skeletal rearrangements of the pyridine ring are known but are highly dependent on the substitution pattern and reaction conditions. For instance, certain substituted pyridines can undergo rearrangements to other heterocyclic systems. However, specific examples involving this compound are not widely documented and would be a subject for further research.

Applications in Advanced Organic Synthesis

2-Bromo-6-nitropyridine as a Key Building Block for Complex Molecular Architectures

This compound serves as a key intermediate and a versatile building block for creating more complex molecules. chemimpex.com The utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. The pyridine (B92270) ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group, which significantly activates the bromine atom at the 2-position for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols.

Furthermore, the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann-type couplings. researchgate.net This enables the formation of carbon-carbon and carbon-heteroatom bonds, effectively allowing for the connection of the pyridine core to other aromatic or aliphatic fragments. researchgate.net Simultaneously, the nitro group can be readily reduced to an amino group. vulcanchem.com This resulting amine offers a new site for functionalization, such as acylation or participation in the formation of new heterocyclic rings. mdpi.com This dual reactivity makes this compound a cornerstone for developing intricate molecular frameworks, particularly in the synthesis of pharmaceuticals and advanced materials. researchgate.netinnospk.com

Construction of Diversified Pyridine-Based Heterocyclic Systems

The distinct functionalities of this compound are expertly leveraged for the systematic construction of diverse and highly functionalized pyridine-based systems.

The generation of substituted pyridines from this compound allows for the fine-tuning of steric and electronic properties for various applications. The bromine atom is an excellent leaving group, readily displaced by a range of nucleophiles. For instance, reaction with primary or secondary amines leads to the formation of 2-amino-6-nitropyridine derivatives. A study on the related compound 2,6-Dibromopyridine (B144722) demonstrated the selective mono-amination to produce 2-Bromo-6-alkylaminopyridine compounds, showcasing the controlled nature of such substitutions. georgiasouthern.edu

The nitro group, being strongly electron-withdrawing, can be reduced to an electron-donating amino group, which dramatically alters the electronic character of the pyridine ring. This transformation is crucial in modulating the properties of the final molecule. vulcanchem.com Moreover, the bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of alkyl, alkenyl, and aryl groups. This versatility allows for the creation of a large library of pyridine derivatives with tailored characteristics. researchgate.net

| Reactant | Reagent/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | R-NH₂ (Amine) | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-6-nitropyridine | georgiasouthern.edu |

| This compound | Ar-B(OH)₂ / Pd Catalyst | Suzuki Coupling | 2-Aryl-6-nitropyridine | researchgate.net |

| This compound | H₂ / Pd/C | Nitro Group Reduction | 6-Bromo-2-aminopyridine | vulcanchem.com |

| This compound | R-C≡CH / Pd/Cu Catalyst | Sonogashira Coupling | 2-Alkynyl-6-nitropyridine | researchgate.net |

This compound is an invaluable precursor for the synthesis of fused bicyclic heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Azaindoles: The synthesis of azaindoles (pyrrolopyridines) can be achieved using nitropyridine precursors. A well-established method involves the reaction of a nitropyridine derivative, such as 2-chloro-3-nitropyridine, with a vinyl Grignard reagent. google.com This addition reaction is followed by an in-situ cyclization upon reduction of the nitro group, leading to the formation of the fused pyrrole (B145914) ring, yielding the azaindole core. researchgate.net This strategy highlights how the nitro group is not just a placeholder but an active participant in the ring-forming reaction.

Imidazopyridines: The construction of the imidazopyridine skeleton often begins with a 2-amino-nitropyridine derivative, which can be synthesized from this compound. For example, starting with 2-amino-6-chloro-3-nitropyridine, a related precursor, substitution with an amine followed by reduction of the nitro group yields a 2,3-diaminopyridine (B105623) intermediate. researchgate.net This intermediate can then undergo cyclization with various reagents to form the fused imidazole (B134444) ring, resulting in the imidazopyridine framework. researchgate.net These compounds are structurally similar to purines and are investigated for a wide range of biological activities. nih.gov

| Target Heterocycle | Key Precursor (Derived from this compound) | Key Reaction Step | Reference |

|---|---|---|---|

| Azaindole | 2-Bromo-3-nitropyridine analogue | Vinyl Grignard addition followed by reductive cyclization | google.comresearchgate.net |

| Imidazopyridine | 2,3-Diaminopyridine derivative | Cyclization of a diamine with a C1 source (e.g., aldehyde, acid) | researchgate.net |

Utilization in Cascade and Multicomponent Reactions

The true synthetic power of building blocks like this compound is realized when they are incorporated into cascade or multicomponent reactions (MCRs). These reactions allow for the construction of complex products in a single pot through a sequence of bond-forming events, enhancing synthetic efficiency.

Derivatives of this compound are ideal candidates for such processes. For instance, a 2-aminopyridine, readily obtained by reduction of the nitro group and substitution of the bromine, can serve as a key component in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov In this MCR, an aminopyridine, an aldehyde, and an isocyanide react in one pot to generate highly substituted imidazo[1,2-a]pyridines. nih.gov

Furthermore, the development of cascade reactions that begin with a substituted bromopyridine to form medium-sized rings and macrocycles has been explored. whiterose.ac.uk A process involving an initial cyclization followed by a ring expansion (CRE cascade) demonstrates the potential for complex transformations originating from a simple pyridine core. whiterose.ac.uk While not starting directly from this compound, these examples establish a clear precedent for its derivatives to be used in sophisticated, one-pot procedures to rapidly build molecular diversity.

| Reaction Name | Key Precursor (Derived from this compound) | Other Components | Product Scaffold | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB-3CR) | 2-Aminopyridine | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | nih.gov |

Role in Medicinal Chemistry and Drug Discovery Research

2-Bromo-6-nitropyridine as a Scaffold for Biologically Active Molecules

The this compound framework serves as a foundational structure for developing new therapeutic agents. chemimpex.comsmolecule.com The presence of both a halogen and a nitro group makes it a highly reactive and versatile building block in organic synthesis. smolecule.com These functional groups can be selectively modified through various chemical reactions, such as nucleophilic substitution and reduction, to introduce a wide range of other functionalities. smolecule.com This adaptability allows medicinal chemists to systematically alter the molecule's structure to optimize its biological activity and pharmacokinetic properties.

Derivatives of this compound have been investigated for a multitude of therapeutic applications, including the development of anti-inflammatory and antimicrobial agents. For instance, the related compound 2-bromo-5-nitropyridine (B18158) is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer. chemimpex.com The ability of the pyridine (B92270) scaffold to interact with a diverse range of biological targets underscores its importance in drug discovery. researchgate.net

Design and Synthesis of Novel Pharmaceutical Agents

The strategic use of this compound and its isomers as starting materials has led to the synthesis of numerous compounds with potential therapeutic value.

Anti-cancer and Anti-bacterial Agents

In the realm of oncology, nitropyridine derivatives have demonstrated significant potential. For example, 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, derived from a bromo-nitropyridine precursor, is a key intermediate in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors with potent anticancer activities. nih.gov Similarly, 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, synthesized from 2-chloro-5-nitropyridine (B43025), has shown activity against prostate cancer cell lines. mdpi.com The mechanism of action for some of these anticancer compounds may involve the inhibition of critical signaling pathways, such as the Akt/mTOR pathway, which is essential for cancer cell proliferation and survival.

The pyridine scaffold is also prominent in the development of new antibacterial agents. researchgate.net A series of nitropyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net For instance, novel mononuclear Cu(II), Zn(II), and Ni(II) complexes containing a 2-amino-5-nitropyridine (B18323) ligand have demonstrated antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. nih.gov Furthermore, 6-Bromo-2-nitro-pyridin-3-ol has been utilized in the synthesis of novel bacterial topoisomerase inhibitors with broad-spectrum antibacterial activity. chemdad.com

Interactive Table: Examples of Anti-cancer and Anti-bacterial Agents Derived from Nitropyridines

| Parent Compound/Intermediate | Derivative Class | Biological Activity | Target/Mechanism |

| 2-bromo-5-methyl-4-nitropyridine 1-oxide | 1H-pyrrolo[3,2-c]pyridines | Anti-cancer | Colchicine-binding site inhibitors nih.gov |

| 2-chloro-5-nitropyridine | 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine | Anti-cancer | Active against prostate cancer cell lines mdpi.com |

| 2-amino-5-nitropyridine | Metal complexes (Cu, Zn, Ni) | Anti-bacterial | Active against S. aureus, B. subtilis, P. aeruginosa, E. coli nih.gov |

| 6-Bromo-2-nitro-pyridin-3-ol | Oxabicyclooctane-linked compounds | Anti-bacterial | Bacterial topoisomerase inhibitors chemdad.com |

Agents Targeting Neurological Disorders

The versatility of the nitropyridine scaffold extends to the development of agents for neurological disorders. mdpi.com For example, 5-Bromo-2-nitropyridine (B47719) has been used in the synthesis of a PET tau tracer, [11C]PBB3, for imaging Alzheimer's disease. mdpi.com Although direct synthesis from this compound is not specified, the use of a closely related isomer highlights the potential of this chemical class in neuroscience research. It is important to note that some pyridine compounds have been associated with toxic encephalopathy, a serious neurological condition. nih.gov

Enzyme Inhibitors (e.g., JAK2, GSK3)

Nitropyridine derivatives have been successfully employed in the design of potent enzyme inhibitors, which are crucial for treating a variety of diseases.

Janus kinase 2 (JAK2) Inhibitors: A series of potent JAK2 inhibitors were synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a starting material. nih.gov The most effective of these compounds inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: 2,6-dichloro-3-nitropyridine (B41883) served as a key intermediate in the synthesis of a novel series of GSK-3 inhibitors. nih.gov GSK-3 is implicated in a wide range of diseases, including type 2 diabetes and neurodegenerative disorders. nih.gov The most active GSK-3 inhibitor from this series, containing a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM. nih.gov Additionally, 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin has been identified as an inhibitor of GSK-3β with an IC50 value of 3.39 ± 0.16 μM. mdpi.com

Interactive Table: Nitropyridine-Based Enzyme Inhibitors

| Target Enzyme | Starting Material/Intermediate | Inhibitor Class/Compound | Potency (IC50) |

| JAK2 | 2-chloro-5-methyl-3-nitropyridine | Sulfamides | 8.5–12.2 µM nih.gov |

| GSK-3 | 2,6-dichloro-3-nitropyridine | Heterocyclic compounds | 8 nM (most active) nih.gov |

| GSK-3β | 6-bromo-2-pyridinecarboxaldehyde | 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin | 3.39 ± 0.16 μM mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of bromo-nitropyridines, SAR studies have been instrumental in optimizing their therapeutic potential.

In the development of antibacterial agents, modifications to the substituents on the pyridine ring have been shown to significantly impact efficacy. For instance, in a series of dicationic bisguanidine-arylfuran derivatives, the use of 3-bromo-2-methyl-6-nitropyridine (B2551400) as a building block led to compounds with antibacterial properties. mdpi.com The specific positioning and nature of the substituents on the pyridine ring are crucial for potent activity.

Similarly, in the design of kinase inhibitors, SAR studies have guided the synthesis of more potent and selective compounds. For GSK-3β inhibitors derived from 5-(heteroarylmethylene)hydantoins, the presence and position of halogen substituents on the pyridine ring were found to be critical for inhibitory activity. mdpi.com For example, 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin was among the most potent inhibitors in its series. mdpi.com

The reactivity of pyridine N-oxide derivatives, which can be formed from nitropyridines, has been linked to their electron-accepting potency. lmaleidykla.lt Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the enzymatic reduction rate of these compounds and the energies of their lowest unoccupied molecular orbitals (ELUMO). lmaleidykla.lt This suggests that the electronic properties of the pyridine ring system are a key determinant of their biological interactions.

Development of Prodrugs and Drug Delivery Systems based on Pyridine Scaffold

The prodrug approach is a well-established strategy in drug development to improve the physicochemical and pharmacokinetic properties of a drug molecule. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. nih.govnih.gov This approach can be used to enhance solubility, increase permeability, improve site-specific targeting, and overcome rapid metabolism. nih.gov

While specific examples of prodrugs derived directly from this compound are not extensively documented in the provided search results, the pyridine scaffold itself is a common feature in prodrug design. The principles of prodrug design, such as linking a drug to a promoiety via a cleavable linker, are applicable to pyridine-based drugs. researchgate.net For instance, the development of long-acting drug delivery systems often involves the use of prodrugs to control the release and extend the duration of action of the active pharmaceutical ingredient. researchgate.net The chemical handles provided by the bromo and nitro groups on this compound could potentially be utilized to attach promoieties for the creation of novel prodrugs. The development of dendrimer scaffolds to release multiple drug molecules per "click" event is an advanced drug delivery strategy that has been explored with aryl azide (B81097) prodrugs, a class of compounds that can be related to nitropyridine chemistry. otago.ac.nz

Applications in Agrochemical Research and Development

Synthesis of Herbicides and Fungicides

2-Bromo-6-nitropyridine is utilized as a primary raw material in the synthesis of a range of pesticides, including herbicides and antifungal agents. lookchem.com The reactivity of the nitropyridine ring system is fundamental to its role in developing new active ingredients for agrochemical formulations. While specific examples detailing the direct conversion of this compound into commercial herbicides are proprietary, the general synthetic utility of related nitropyridines in creating herbicidal compounds is well-documented in scientific literature.

Research into nitropyridine derivatives demonstrates their importance as scaffolds for new herbicides. For instance, studies have shown the synthesis of pyridyloxy-substituted acetophenone (B1666503) oxime ethers with significant herbicidal properties. nih.gov In these syntheses, a substituted nitropyridine is often the starting point. The process typically involves the reaction of a chloronitropyridine with a hydroxyacetophenone, followed by conversion to an oxime and subsequent coupling with a carboxylic acid. nih.gov These resulting compounds have been tested for their ability to inhibit protoporphyrinogen (B1215707) oxidase, a crucial enzyme target for many commercial herbicides. nih.gov

The following table outlines a representative synthetic pathway for creating herbicidal compounds from a nitropyridine core, illustrating the type of chemical transformations for which this compound could be a valuable precursor.

| Step | Reactants | Reaction Type | Product Class | Target Application |

| 1 | 2-Chloropyridine derivative, 4-Hydroxyacetophenone derivative | Nucleophilic Aromatic Substitution | 4-Pyridyloxyacetophenone | Herbicide Intermediate |

| 2 | 4-Pyridyloxyacetophenone, Hydroxylamine | Oximation | Acetophenone Oxime | Herbicide Intermediate |

| 3 | Acetophenone Oxime, Furan/Thiophene-2-carboxylic acid | Esterification/Coupling | Pyridyloxy-substituted acetophenone oxime ether | Herbicide (Protoporphyrinogen oxidase inhibitor) |

This table illustrates a general synthetic route based on research with related nitropyridines. nih.gov

Development of Advanced Crop Protection Agents

The development of advanced crop protection agents requires versatile chemical intermediates to generate novel structures with high efficacy and specific modes of action. This compound and its isomers or related derivatives are key starting materials in this field. chemimpex.comnbinno.com The functional groups of this compound allow for its incorporation into a wide array of molecules designed to protect crops from various pests and diseases. chemimpex.com

For example, research has been conducted on new classes of insecticides derived from nitropyridines. In one study, 2-chloro-5-nitropyridine (B43025) was used as a starting material to synthesize novel insecticides. nih.gov The methodology involved the nucleophilic substitution of the chlorine atom with different hydroxyl compounds. nih.gov This highlights a common strategy where the halogen atom (like the bromine in this compound) serves as a leaving group, allowing for the introduction of diverse functional moieties to fine-tune the biological activity of the final compound.

The research identified two particularly promising derivatives with significant activity against multiple insect pests. nih.gov

| Compound | Target Pests | Median Lethal Concentration (LD₅₀) |

| Derivative 45 | Mythimna separata, Plutella xylostella, Prodenia litura | 4–12 mg/L |

| Derivative 46 | Mythimna separata, Plutella xylostella, Prodenia litura | 4–12 mg/L |

Data derived from a study on insecticides synthesized from 2-chloro-5-nitropyridine, a related nitropyridine. nih.gov

This research underscores the potential of the nitropyridine scaffold, for which this compound is a representative member, in the discovery and development of next-generation insecticides and other advanced crop protection agents. nih.gov The ability to systematically modify the structure starting from a core intermediate like this compound is crucial for modern agrochemical research. chemimpex.comnbinno.com

Computational and Theoretical Investigations of 2 Bromo 6 Nitropyridine

Quantum Chemical Studies (e.g., DFT, TD-DFT)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in characterizing 2-bromo-6-nitropyridine. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These theoretical calculations often show good agreement with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov

Furthermore, the conductor-like Polarizable Continuum Solvation Model (C-PCM) has been applied to study the behavior of this compound in different solvents, analyzing properties like free energies of solution and electrostatic interactions. researchgate.net

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of this compound are significantly influenced by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. jocpr.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

For related nitropyridine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies, providing insights into potential charge transfer within the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in a study of 2-amino-3-bromo-5-nitropyridine, the HOMO-LUMO energy gap was calculated to understand its biological activity. nih.gov

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-bromo-3-hydroxy-6-methylpyridine | DFT/B3LYP/6-311G(d,p) | - | - | -5.39512 | jocpr.com |

| 2-(bromomethyl)-6-methyl-4-nitropyridine | DFT/B3PW91/cc-pVTZ | - | -1.8 | - | |

| 2-Amino-3-bromo-5-nitropyridine | DFT/B3LYP/6-311++G(d,p) | - | - | - | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For various substituted pyridines, including those with bromo and nitro groups, MEP analysis has been employed to identify reactive sites. jocpr.comrsc.org In molecules similar to this compound, the nitro group typically creates a significant region of positive electrostatic potential, indicating its strong electron-withdrawing nature and its susceptibility to nucleophilic attack. Conversely, the nitrogen atom of the pyridine (B92270) ring often exhibits a region of negative potential.

Conformational Analysis and Stability Predictions

Conformational analysis of this compound and related molecules involves identifying the most stable geometric arrangement of the atoms. Computational methods can predict the relative energies of different conformers, thus determining the most likely structure. researchgate.net For substituted pyridines, the orientation of the substituent groups relative to the pyridine ring is a key aspect of conformational analysis. While specific conformational studies on this compound are not extensively detailed in the provided results, the general approach involves optimizing the geometry using DFT methods to find the lowest energy conformation. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to model the transition states and reaction pathways of nucleophilic substitution reactions, which are common for this type of compound.

Studies on similar brominated nitropyridines have utilized computational methods to predict their reactivity in cross-coupling reactions like the Suzuki-Miyaura coupling. By calculating the energies of intermediates and transition states, researchers can gain insights into the reaction kinetics and the factors that influence the reaction's outcome. For example, the LUMO energy of the bromomethyl group in a related compound was used to predict its higher reactivity in Suzuki-Miyaura coupling compared to the nitro group.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide detailed information about the intermolecular interactions between this compound and other molecules, such as solvents or biological macromolecules. uniroma2.it While specific MD simulation studies focused solely on this compound are not prevalent in the search results, the methodology is widely applied to similar compounds. For instance, MD simulations have been used to study the solvation effects on related molecules and to understand the stability of ligand-protein complexes in drug design studies. uniroma2.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for designing new derivatives of this compound with enhanced or specific activities.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-Bromo-6-nitropyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns. For instance, in a DMSO-d6 solvent, the spectrum of the isomeric 2-Bromo-5-nitropyridine (B18158) shows signals in the aromatic region, with specific splitting patterns that help identify the relative positions of the substituents. spectrabase.com The protons on the pyridine ring of this compound are expected to show a characteristic set of signals, typically downfield due to the electron-withdrawing effects of the nitro group and the bromine atom. The precise chemical shifts and coupling constants are crucial for confirming the substitution pattern on the pyridine ring.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.35 | d | 8.0 |

| H-4 | 8.15 | t | 8.0 |

| H-5 | 8.05 | d | 8.0 |

| Note: This is a representative table based on typical values for similar compounds and may not reflect the exact experimental values for this compound. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the attached atoms. The carbon atom attached to the bromine (C-2) and the one attached to the nitro group (C-6) are expected to be significantly deshielded and appear at lower field. The other carbon atoms of the pyridine ring will also have characteristic chemical shifts that help in the complete structural assignment. For example, in related substituted pyridines, the carbon atoms directly bonded to electron-withdrawing groups show downfield shifts. acs.org

| Carbon | Chemical Shift (ppm) |

| C-2 | ~142 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~120 |

| C-6 | ~150 |

| Note: This is a representative table based on typical values for similar compounds and may not reflect the exact experimental values for this compound. |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key vibrational modes include the C-Br stretching, the symmetric and asymmetric stretching of the nitro (NO₂) group, and the various vibrations of the pyridine ring. For instance, the nitro group typically shows strong absorption bands around 1520 cm⁻¹ for the asymmetric stretch and 1350 cm⁻¹ for the symmetric stretch. These characteristic peaks are instrumental in confirming the presence of the nitro functionality. Studies on the related compound 5-bromo-2-nitropyridine (B47719) have provided detailed assignments of its vibrational frequencies. researchgate.netchemchart.com

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretching | 3100-3000 |

| NO₂ asymmetric stretching | ~1520 |

| NO₂ symmetric stretching | ~1350 |

| C-N stretching | 1200-1100 |

| C-Br stretching | ~600-500 |

| Note: This is a representative table based on typical values for similar compounds and may not reflect the exact experimental values for this compound. |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular structure. For example, the pyridine ring vibrations and the C-Br stretch would be observable. In studies of similar molecules like 2-bromo-5-methylpyridine (B20793), Raman spectroscopy has been used to identify characteristic frequencies that are sensitive to the substitution pattern. mdpi.com Theoretical calculations are often employed to aid in the assignment of the observed Raman bands. chemchart.com

| Vibrational Mode | Frequency (cm⁻¹) |

| Pyridine ring breathing | ~1000 |

| NO₂ scissoring | ~850 |

| C-Br stretching | ~600-500 |

| Note: This is a representative table based on typical values for similar compounds and may not reflect the exact experimental values for this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the nitro group are the primary chromophores. The energies of these transitions are influenced by the substituents on the pyridine ring. msu.edu For instance, the UV-Vis spectrum of the related 2-bromo-5-methylpyridine in ethanol (B145695) shows an intense absorption band around 220 nm and another maximum at 263 nm, which are assigned to π-π* transitions. mdpi.com Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra of such molecules. uniroma2.it

| Transition | λmax (nm) | Solvent |

| π → π | ~220-270 | Ethanol |

| n → π | ~300-350 | Ethanol |

| Note: This is a representative table based on typical values for similar compounds and may not reflect the exact experimental values for this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₅H₃BrN₂O₂ and a molecular weight of approximately 202.99 g/mol . scbt.com High-resolution mass spectrometry can provide the precise monoisotopic mass, which for this compound is calculated to be 201.93779 Da. uni.lu

Analysis in the mass spectrometer typically involves the ionization of the molecule, which can form various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several common adducts of this compound. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 202.94507 | 129.7 |

| [M+Na]⁺ | 224.92701 | 141.7 |

| [M-H]⁻ | 200.93051 | 135.4 |

| [M+K]⁺ | 240.90095 | 128.0 |

A key characteristic in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. smolecule.com This results in a distinctive doublet for the molecular ion peak (and fragment ions containing bromine) where the signals are separated by two mass units (M and M+2), serving as a reliable marker for the presence of a bromine atom in the molecule. smolecule.comsmolecule.com

The fragmentation pattern provides further structural confirmation. Based on the analysis of structurally related bromo-nitro aromatic compounds, common fragmentation pathways for this compound are expected to include the loss of the nitro group (NO₂, a loss of 46 mass units) and the loss of the bromine atom (a loss of 79 or 81 mass units). smolecule.comsmolecule.com The reactivity and fragmentation of protonated pyridine derivatives in the gas phase can also be influenced by steric hindrance from substituents positioned adjacent to the ring's nitrogen atom. purdue.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a comprehensive single-crystal XRD study for this compound itself is not extensively reported in a review of available scientific literature. The value of such structural analysis is significant, as it provides crucial insights into molecular conformation, electronic properties, and intermolecular interactions, which are essential for applications in materials science and drug design. smolecule.com

To understand the likely solid-state structure, data from closely related compounds can be examined. For instance, the crystal structure of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, a derivative prepared from 2-chloro-3-nitropyridine, has been determined by XRD. iucr.org This analysis revealed that the molecule adopts a twisted conformation, primarily due to steric congestion caused by the nitro group's position next to the biaryl bond. iucr.org

Key structural findings from this related compound include:

A significant dihedral angle of 35.4 (5)° between the plane of the nitro group and the pyridine ring to which it is attached. iucr.org

A dihedral angle of 39.9 (2)° between the pyridine and benzene (B151609) rings. iucr.org

In the crystal lattice, molecules are connected into strands through C—H⋯O hydrogen bonds. iucr.org

These findings suggest that this compound is also likely to exhibit a non-planar structure, with the nitro group twisted out of the plane of the pyridine ring due to steric hindrance. This structural characteristic can significantly influence the compound's physical properties and chemical reactivity.

Emerging Research Directions and Future Perspectives

Integration into Advanced Materials Science (e.g., Polymers, Coatings, Electronic Materials)

The inherent characteristics of 2-Bromo-6-nitropyridine make it an attractive building block for the development of advanced materials. The electron-withdrawing nature of the nitro group and the reactivity of the bromine atom allow for its incorporation into polymeric chains and functional coatings. chemimpex.com Research on related nitropyridine derivatives suggests their utility in creating materials with specific electronic properties. smolecule.com

The compound can be explored for creating polymers and coatings with enhanced thermal stability, specific refractive indices, or tailored electronic functionalities. chemimpex.comchemimpex.com In the field of electronic materials, derivatives of bromo-nitropyridines are considered for applications such as Organic Light-Emitting Diodes (OLEDs) and as components of complex polymers for coatings, adhesives, and other electronic materials. bldpharm.com The nitro group's ability to be further functionalized provides a pathway to fine-tune the final properties of the material. chemimpex.comchemimpex.com

| Application Area | Potential Role of this compound Derivatives | Key Functional Groups | Supporting Evidence Context |

|---|---|---|---|

| Polymer Chemistry | Acts as a monomer or functional building block for creating complex polymers. | Bromo (for polymerization), Nitro (for property tuning) | Used in creating polymers for coatings and adhesives. |

| Electronic Materials | Precursor for materials with specific electronic properties, potentially for OLEDs. smolecule.combldpharm.com | Nitro group (electron-withdrawing), Pyridine (B92270) ring | Derivatives are explored for electronic material applications. bldpharm.com |

| Functional Coatings | Incorporation into coatings to impart specific properties like thermal stability or modified surface energy. chemimpex.com | Bromo and Nitro groups | Valuable in the development of advanced materials and dyes. chemimpex.comchemimpex.com |

Novel Applications in Catalysis and Organometallic Chemistry

The pyridine scaffold is a well-established ligand in organometallic chemistry and catalysis. mdpi.com The presence of a bromo and a nitro group on this compound allows for significant modulation of the electronic properties of the resulting metal complexes. The electron-withdrawing nitro group can enhance the stability of metal-ligand bonds, which is a desirable trait in catalytic systems. vulcanchem.com

Research into related substituted pyridines has shown their utility as ligands for various metal complexes, including those with copper(II) and ruthenium(II). vulcanchem.com Furthermore, the reactive bromine atom provides a handle for cross-coupling reactions, often catalyzed by palladium, to synthesize more complex ligand structures. biosynth.com Future work could focus on synthesizing novel organometallic complexes with this compound and its derivatives to explore their catalytic activity in reactions such as C-C bond formation, hydrogenations, or polymerizations. The synthesis of ligands for Extended Metal Atom Chains (EMACs) from bromopyridine precursors highlights the potential in creating compounds with unique magnetic and electronic properties. georgiasouthern.edugeorgiasouthern.edu

| Metal | Complex Type / Application | Rationale based on Related Compounds | Reference Context |

|---|---|---|---|

| Palladium(0) | Catalyst for cross-coupling reactions (e.g., Suzuki). | The bromo-substituent is a reactive site for such catalytic transformations. | biosynth.com |

| Copper(II) | Ligand in catalytic systems. | The electron-withdrawing nitro group enhances metal-ligand bond stability. | vulcanchem.com |

| Ruthenium(II) | Ligand in complexes for photodynamic therapy research. | The pyridine core allows for the formation of stable complexes with tunable redox properties. | vulcanchem.com |

| Iron (Triiron) | Ligand for stabilizing Extended Metal Atom Chains (EMACs). | The bromopyridine scaffold is a precursor to ligands that can support multimetallic chains. | georgiasouthern.edugeorgiasouthern.edu |

High-Throughput Synthesis and Screening Initiatives

Modern drug and materials discovery heavily relies on the synthesis and screening of large compound libraries. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds for a specific biological or material property. ontosight.ai Pyridine derivatives are frequently included in such screening libraries due to their proven biological activities and versatile chemistry. nih.govresearchgate.net